

physicochemical properties of Iron(III) chloride hexahydrate for catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(III) chloride hexahydrate*

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An In-depth Technical Guide to the Physicochemical Properties of **Iron(III) Chloride Hexahydrate** for Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **iron(III) chloride hexahydrate** ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) and its applications as a versatile and efficient catalyst in organic synthesis. Its low cost, ready availability, and potent catalytic activity make it an important tool in both academic research and industrial processes.^{[1][2]}

Core Physicochemical Properties

Iron(III) chloride hexahydrate is a yellow-brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.^{[3][4]} Its catalytic activity is primarily derived from its strong Lewis acidic nature.^{[5][6][7]} The central iron(III) ion acts as an electron pair acceptor, enabling it to activate a wide range of substrates in organic transformations.^[7] In aqueous solutions, it hydrolyzes to form a strongly acidic solution.^{[8][9]}

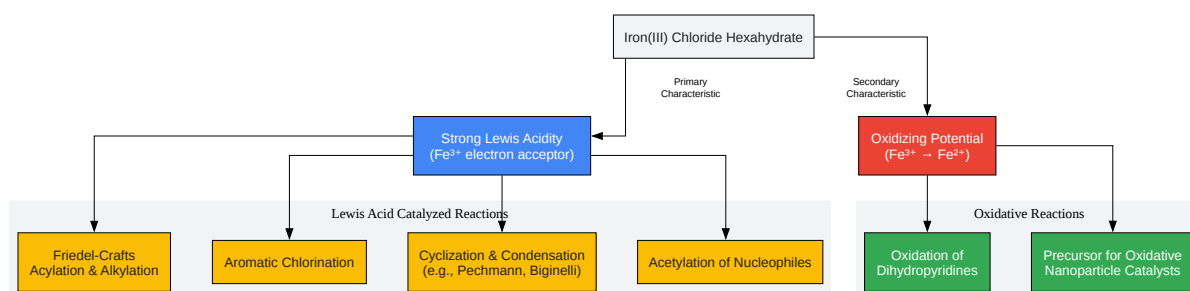
Quantitative Data Summary

A summary of the key physicochemical properties of **iron(III) chloride hexahydrate** is presented below for easy reference.

Property	Value
Chemical Formula	$\text{Cl}_3\text{FeH}_{12}\text{O}_6$ or $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$
Molecular Weight	270.3 g/mol [3]
Appearance	Yellow-brown crystalline lumps or solid[3][5]
Melting Point	37 °C[3][5]
Boiling Point	280-285 °C (decomposes)[3][5]
Density	1.82 g/cm ³ [3][5]
Solubility in Water	920 g/L (at 20 °C)[3][4]
Other Solubilities	Readily soluble in alcohols, ketones, ethers, acetone, and other polar/donor solvents.[5][10] Sparingly soluble in non-polar solvents like benzene and hexane.[10]
pH of Aqueous Solution	1.8 (10 g/L solution at 25 °C)[3]
Vapor Pressure	1 mm Hg (at 194 °C)[3][4]
Crystal Structure	Monoclinic, with the iron center featuring an octahedral trans- $[\text{FeCl}_2(\text{H}_2\text{O})_4]^+$ complex[10]

Catalytic Principles and Applications

The catalytic utility of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ stems from two primary chemical characteristics: its strong Lewis acidity and its oxidizing potential. These properties enable it to catalyze a wide array of important organic reactions.



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Logical relationship between the core properties of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ and its catalytic applications.

Key applications include:

- **Friedel-Crafts Reactions:** It is a cornerstone catalyst for Friedel-Crafts acylation and alkylation, essential for forming carbon-carbon bonds in aromatic systems.[3][5][7]
- **Chlorination of Aromatics:** It serves as an effective catalyst for the electrophilic chlorination of aromatic compounds.[3]
- **Condensation Reactions:** $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ catalyzes multi-component reactions like the Biginelli reaction to form dihydropyrimidinones and the Pechmann condensation for the synthesis of coumarins.[1][2]
- **Protection Group Chemistry:** It is highly efficient for the acetylation of alcohols, phenols, amines, and thiols, a common protection strategy in multi-step synthesis.[11][12][13]

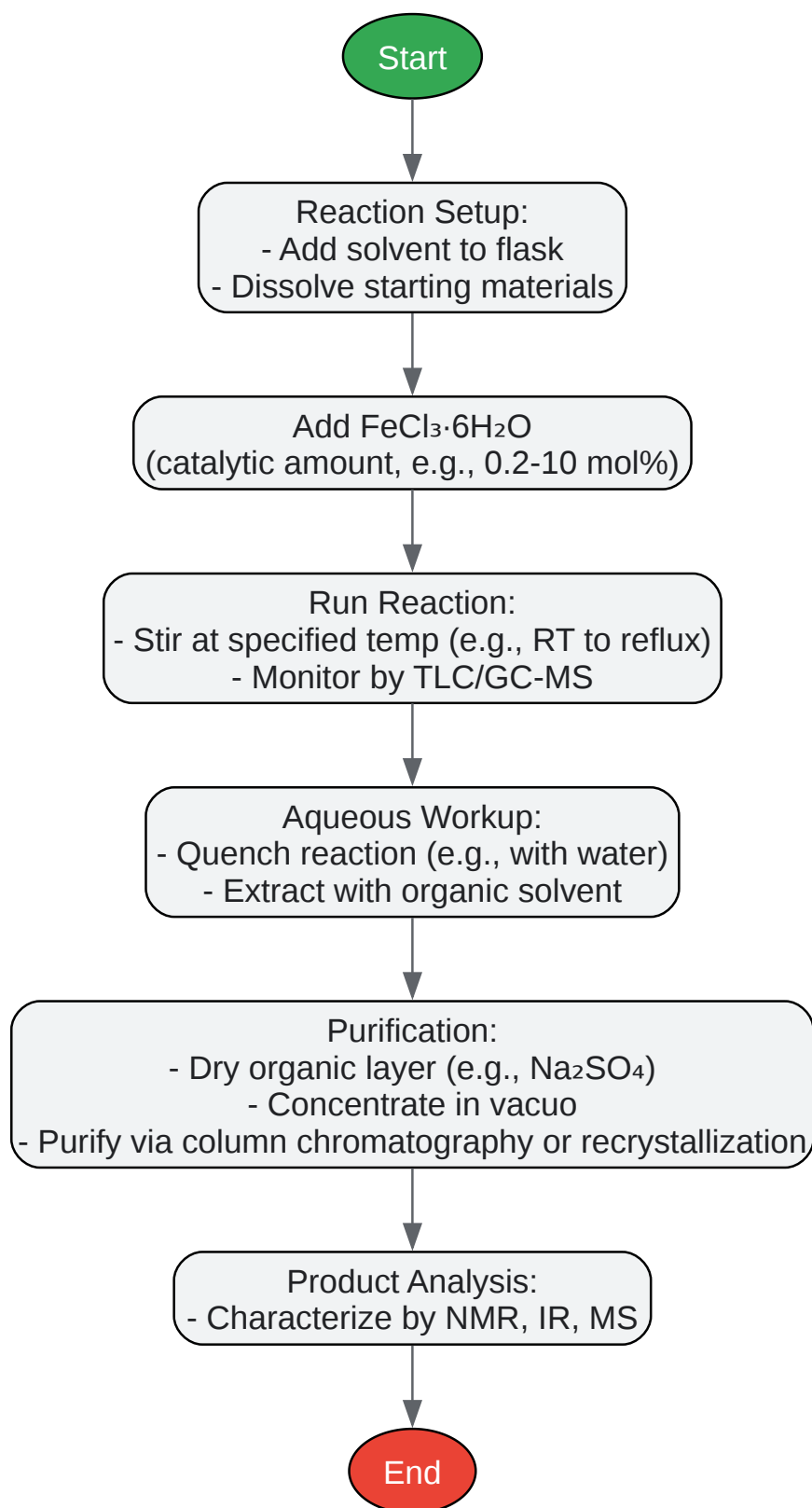
- Oxidations: It can be employed as an oxidant, for example, in the conversion of 1,4-dihydropyridines to their corresponding pyridine derivatives.^[3]

Experimental Protocols

The following sections provide detailed methodologies for representative catalytic experiments using **iron(III) chloride hexahydrate**.

General Experimental Workflow

A typical workflow for a reaction catalyzed by $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ involves the dissolution of reactants, addition of the catalyst, monitoring the reaction, and subsequent workup and purification.



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A general experimental workflow for a synthesis using an **iron(III) chloride hexahydrate** catalyst.

Protocol 1: Acetylation of a Primary Alcohol

This protocol describes a solvent-free, eco-efficient method for the acetylation of a generic primary alcohol using acetic anhydride, catalyzed by $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$.[\[12\]](#)[\[13\]](#)

Materials:

- Primary alcohol (e.g., benzyl alcohol)
- Acetic anhydride (Ac_2O)
- **Iron(III) chloride hexahydrate** ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Round-bottom flask with magnetic stirrer
- Drying tube
- Standard workup and purification equipment

Procedure:

- To a clean, dry round-bottom flask, add the primary alcohol (1.0 equiv).
- Add acetic anhydride (1.2 equiv.) to the flask.
- Add a catalytic amount of **iron(III) chloride hexahydrate** (0.2 mol %) to the mixture.
- Seal the flask and stir the mixture vigorously at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically rapid).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated product.
- Purification is often not necessary due to the high efficiency, but the product can be further purified by column chromatography if required.[12]

Protocol 2: Pechmann Condensation for Coumarin Synthesis

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and an acetoacetate ester, a reaction efficiently catalyzed by $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$. [2]

Materials:

- Resorcinol
- Ethyl acetoacetate or Methyl acetoacetate
- **Iron(III) chloride hexahydrate** ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Toluene
- Reaction flask with reflux condenser and heating mantle

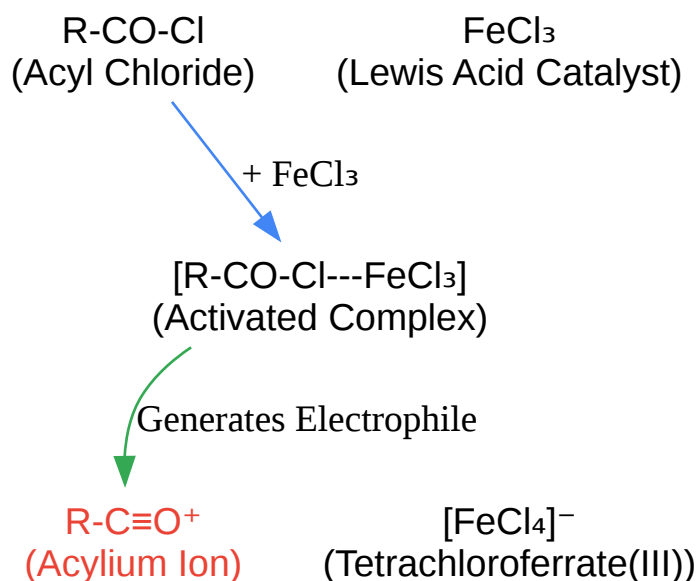
Procedure:

- In a round-bottom flask, combine resorcinol (1.0 equiv., e.g., 3 mmol) and the β -keto ester (1.0 equiv., e.g., 3 mmol).
- Add the solvent (e.g., 10 mL of toluene).
- Add **iron(III) chloride hexahydrate** (10 mol %) to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux.
- Maintain the reflux with stirring for the required time (e.g., 4.5-16 hours), monitoring the reaction by TLC.[2]

- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica gel to afford the pure coumarin product.^[2]

Catalytic Mechanism: Lewis Acid Activation

The catalytic cycle typically begins with the activation of a substrate by the Lewis acidic iron center. In a Friedel-Crafts acylation, for example, the iron(III) chloride coordinates to the acyl halide, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion intermediate.



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Simplified mechanism of acyl halide activation by FeCl_3 to form a reactive acylium ion.

This activation dramatically increases the electrophilicity of the acyl group, allowing it to be attacked by a nucleophile, such as an aromatic ring, to form the desired product. The catalyst is then regenerated to continue the cycle.

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- To cite this document: BenchChem. [physicochemical properties of Iron(III) chloride hexahydrate for catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592991#physicochemical-properties-of-iron-iii-chloride-hexahydrate-for-catalysis]

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